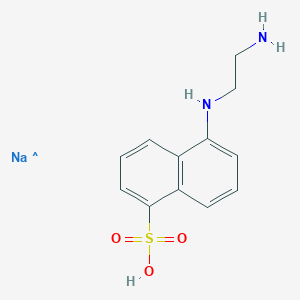

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium)

CAS No.:

Cat. No.: VC16108766

Molecular Formula: C12H14N2NaO3S

Molecular Weight: 289.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2NaO3S |

|---|---|

| Molecular Weight | 289.31 g/mol |

| Standard InChI | InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17); |

| Standard InChI Key | LPYWASMKBQIQAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN.[Na] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is systematically named as 5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid sodium salt. Its molecular formula is C₁₂H₁₃N₂O₃S·Na, reflecting the inclusion of a sodium counterion to stabilize the sulfonate group. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature ensures unambiguous identification across scientific literature .

Structural Features

The compound’s structure comprises a naphthalene core substituted with a sulfonic acid group at the 1-position and an aminoethylamino group at the 5-position. The sodium salt enhances water solubility by neutralizing the sulfonic acid’s charge. The SMILES notation C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+] provides a linear representation of its atomic connectivity, emphasizing the planar naphthalene system and ionic interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 288.30 g/mol | |

| CAS Number | 100900-07-0 | |

| Purity | >95% | |

| Solubility | Water, DMSO | |

| Storage Conditions | 4°C, desiccated, dark | |

| Fluorescence Emission | Blue-green (λem ≈ 490 nm) |

Synthesis and Purification

Synthetic Routes

While detailed synthetic protocols for 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) are proprietary, its production typically involves sulfonation of naphthalene derivatives followed by sequential amination and salt formation. The final product is purified via column chromatography or recrystallization to achieve >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Spectroscopic Properties and Fluorogenic Mechanisms

Fluorescence Resonance Energy Transfer (FRET)

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) functions as a donor fluorophore in FRET pairs, notably with DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) as the acceptor. Upon excitation at 340 nm, the EDANS moiety emits fluorescence at 490 nm, which is quenched by DABCYL via Förster resonance energy transfer when the two molecules are in close proximity .

Table 2: FRET Pair Performance Metrics

| Parameter | EDANS-DABCYL System | Source |

|---|---|---|

| Donor Emission (λem) | 490 nm | |

| Acceptor Absorption (λabs) | 450 nm | |

| Förster Radius (R₀) | ≈33 Å | |

| Quenching Efficiency | >90% |

pH-Dependent Spectral Behavior

Unlike hydrophobic fluorophores, 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) maintains consistent absorbance and emission profiles across a broad pH range (3.0–10.5). This stability arises from intramolecular hydrogen bonding between the sulfonate group and adjacent aminoethyl side chain, which mitigates protonation effects observed in analogs like dabcyl .

Applications in Bioanalytical Chemistry

Protease Activity Assays

The EDANS-DABCYL FRET pair is widely employed in continuous protease assays. For example, HIV-1 protease cleaves a peptide substrate labeled with EDANS and DABCYL, separating the fluorophore-quencher pair and restoring fluorescence. This method enables real-time kinetic analysis with a 40-fold increase in quantum yield upon substrate hydrolysis .

Protein and Carbohydrate Labeling

As a water-soluble fluorophore, 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) facilitates covalent modification of biomolecules via its primary amine group. Conjugation to proteins or glycans occurs under mild conditions (pH 7–9), making it suitable for live-cell imaging and flow cytometry .

Comparative Analysis with Alternative Fluorophores

Advantages Over Dabcyl Derivatives

Hydrophilic EDANS derivatives circumvent solubility issues associated with dabcyl, which precipitates in aqueous solutions below pH 6.0. Enhanced water compatibility reduces nonspecific interactions with hydrophobic biomolecules, improving assay accuracy .

Limitations and Mitigation Strategies

Despite its advantages, EDANS exhibits moderate photostability compared to modern fluorophores like Alexa Fluor dyes. Researchers mitigate this by limiting exposure times or using antifade reagents in microscopy applications .

Recent Research Developments

Hydrodabcyl-EDANS Conjugates

Recent studies explore hydrodabcyl (a water-soluble dabcyl derivative) as a quencher for EDANS. This pairing retains FRET efficiency while enabling synthesis in aqueous media, broadening applicability to in vivo systems .

Peptide-Based Biosensors

Innovative biosensors utilize EDANS-labeled peptides to detect protease activity in real-time. For instance, SARS-CoV-2 main protease assays employ EDANS-DABCYL substrates for high-throughput drug screening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume